molecular formula C25H28N2O6 B3183400 N-Boc-trans-4-N-fmoc-amino-D-proline CAS No. 1018332-23-4

N-Boc-trans-4-N-fmoc-amino-D-proline

Cat. No.: B3183400
CAS No.: 1018332-23-4
M. Wt: 452.5 g/mol
InChI Key: UPXRTVAIJMUAQR-YCRPNKLZSA-N
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Description

“N-Boc-trans-4-N-fmoc-amino-D-proline” is a proline derivative . It is a specialty product used for proteomics research . It is a crystalline powder with a white appearance .


Synthesis Analysis

The synthesis of “this compound” involves the use of (2S,4R)-N-(tert-Butoxycarbonyl)-4-N-(9-fluorenylmethoxycarbonyl)aminopyrrolidine-2-carboxylic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C25H28N2O6 . The InChI Key is UPXRTVAIJMUAQR-UHFFFAOYNA-N . The SMILES string is CC©©OC(=O)N1CC(CC1C(O)=O)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12 .


Chemical Reactions Analysis

“this compound” is used in Boc solid-phase peptide synthesis .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 452.50 . Its optical activity is [α]20/D −34°, c = 1 in chloroform . The melting point is 199 °C (lit.) .

Scientific Research Applications

Synthesis and Peptide Incorporation

N-Boc-trans-4-N-fmoc-amino-D-proline and its derivatives have been utilized extensively in the synthesis of peptides. For instance, Boc- cis -4-fluoro-L-proline and 4-difluoro-L-proline, derivatives of this compound, are used in classical peptide synthesis. These compounds were obtained from trans-4-hydroxy-L-proline methyl ester and have proven to be useful in high-yield transformations to their Fmoc-equivalents (Demange, Ménez, & Dugave, 1998).

Fluorinated Peptides

The synthesis of fluorinated peptides incorporating 4-fluoroproline residues has been achieved using N-Fmoc-4-fluoro-L-proline methyl ester. This synthesis is valuable for both solid and solution phase peptide synthesis, demonstrating the broad applicability of this compound in peptide chemistry (Tran et al., 1997).

Conformational Studies in Peptides

The incorporation of variants of this compound into polypeptides can influence the backbone conformation of proteins. For example, novel difluoro-analogues were obtained by adding difluorocarbene to N-Boc-4,5-dehydroproline methyl ester, resulting in the trans-adduct. These analogues were used to study conformational effects in the proline-rich cell-penetrating "sweet arrow peptide" (Kubyshkin et al., 2012).

Structural Characterization and Catalytic Properties

This compound derivatives have been utilized in the synthesis of conjugates for structural and catalytic studies. For example, mono- and disubstituted O-ferrocenoyl conjugates of 3-trans- and 4-trans-hydroxy-L-proline amino acids were synthesized. These conjugates, protected by the tert-butyloxycarbonyl (Boc) group at the N-terminus, were characterized by NMR and IR spectroscopies and studied for their catalytic properties in the aldol addition reaction (Al-Momani & Lataifeh, 2013).

Applications in Library Synthesis and Screening

This compound derivatives have also found use in the generation and screening of encoded combinatorial libraries. An example of this is the enzyme-mediated spatial segregation on individual polymeric support beads. This technique involves the use of orthogonal protecting groups, N alpha-tert-butyloxycarbonyl (Boc) and N alpha-9-fluorenylmethyloxycarbonyl (Fmoc), to generate two structures on the same bead for receptor interactions and coding (Vagner et al., 1996).

Future Directions

Proline analogues like “N-Boc-trans-4-N-fmoc-amino-D-proline” are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring, as well as de novo designed, linear, and cyclic peptides .

Properties

IUPAC Name

(2R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTVAIJMUAQR-YCRPNKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018332-23-4
Record name (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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